molecular formula C6H5Cl2NO B1201274 4-Amino-3,5-dichlorophenol CAS No. 26271-75-0

4-Amino-3,5-dichlorophenol

Cat. No. B1201274
CAS RN: 26271-75-0
M. Wt: 178.01 g/mol
InChI Key: PEJIOEOCSJLAHT-UHFFFAOYSA-N
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Description

4-Amino-3,5-dichlorophenol is a compound with the molecular formula C6H5Cl2NO and a molecular weight of 178.02 . It is a solid substance that is stored in a refrigerator . It is used as a regulatory control for the analysis of hydroxyl groups and for broad-spectrum antimicrobial agents .


Molecular Structure Analysis

The molecular structure of 4-Amino-3,5-dichlorophenol consists of an aromatic ring/benzene ring, hydroxyl group, and chlorine atom . The exact mass is 176.97500 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Amino-3,5-dichlorophenol are not detailed in the search results, it’s known that chlorophenols can undergo microbial degradation .


Physical And Chemical Properties Analysis

4-Amino-3,5-dichlorophenol has a density of 1.56g/cm3 and a boiling point of 294ºC at 760mmHg . The flash point is 131.6ºC .

Safety and Hazards

This compound is associated with several hazards. It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, and wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

4-amino-3,5-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJIOEOCSJLAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949136
Record name 4-Amino-3,5-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-dichlorophenol

CAS RN

26271-75-0
Record name 3,5-Dichloro-1,4-aminophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026271750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3,5-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-3,5-DICHLOROPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IC21JC84D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions that 4-Amino-3,5-dichlorophenol is a degradation product of diclofenac. Does the presence of this compound in water impact the effectiveness of nanofiltration for water purification?

A1: Yes, the study found that 4-Amino-3,5-dichlorophenol exhibits poor separation efficiency with the tested commercial nanofiltration membranes, regardless of the pH value or the presence of natural organic matter (NOM) []. This suggests that conventional nanofiltration may not be sufficient to remove this compound effectively during water treatment.

Q2: Can the removal of 4-Amino-3,5-dichlorophenol during water treatment be improved?

A2: The research indicates that pre-ozonation of natural river water can enhance the retention of pollutants, potentially including 4-Amino-3,5-dichlorophenol []. This suggests that combining ozonation with nanofiltration could be a more effective strategy for removing this diclofenac degradation product from water sources.

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